Cas no 220948-20-9 (4-(1S)-1-hydroxyethylbenzene-1-sulfonamide)
4-(1S)-1-hydroxyethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide
- NE50528
- Z959151858
- 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide
-
- MDL: MFCD14705989
- Inchi: 1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1
- InChI Key: IMAILDNLESYHOJ-LURJTMIESA-N
- SMILES: S(C1C=CC(=CC=1)[C@H](C)O)(N)(=O)=O
Computed Properties
- Exact Mass: 201.04596439 g/mol
- Monoisotopic Mass: 201.04596439 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 88.8
- Molecular Weight: 201.25
4-(1S)-1-hydroxyethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89317-0.05g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 0.05g |
$218.0 | 2023-09-01 | |
| Enamine | EN300-89317-0.1g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 0.1g |
$326.0 | 2023-09-01 | |
| Enamine | EN300-89317-0.25g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 0.25g |
$466.0 | 2023-09-01 | |
| Enamine | EN300-89317-0.5g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 0.5g |
$735.0 | 2023-09-01 | |
| Enamine | EN300-89317-1.0g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 1.0g |
$943.0 | 2023-02-11 | |
| Enamine | EN300-89317-2.5g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 2.5g |
$1848.0 | 2023-09-01 | |
| Enamine | EN300-89317-5.0g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 5.0g |
$2732.0 | 2023-02-11 | |
| Enamine | EN300-89317-10.0g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 10.0g |
$4052.0 | 2023-02-11 | |
| Enamine | EN300-89317-1g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 1g |
$943.0 | 2023-09-01 | |
| Enamine | EN300-89317-5g |
4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide |
220948-20-9 | 95% | 5g |
$2732.0 | 2023-09-01 |
4-(1S)-1-hydroxyethylbenzene-1-sulfonamide Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide
Professional Introduction to Compound with CAS No. 220948-20-9 and Product Name: 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide
The compound in question, identified by the CAS number 220948-20-9, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The product name, 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide, provides a detailed structural description, highlighting its chiral center at the (1S) configuration and the presence of both hydroxyethyl and sulfonamide functional groups. These features make it a compound of considerable interest for researchers exploring novel therapeutic agents and synthetic methodologies.
In recent years, the development of chiral sulfonamides has been a focal point in medicinal chemistry due to their versatile biological activities. The sulfonamide moiety is well-known for its role as a pharmacophore in numerous drugs, exhibiting properties such as protease inhibition and antimicrobial effects. The introduction of a hydroxyethyl group at the para position of the benzene ring adds an additional layer of complexity, influencing both the electronic and steric properties of the molecule. This structural motif has been extensively studied for its potential in modulating enzyme interactions and receptor binding affinities.
One of the most compelling aspects of 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide is its potential application in asymmetric synthesis. The (1S) configuration implies that the compound can serve as a building block for enantioselective processes, which are crucial for producing optically active pharmaceuticals with high specificity. Recent advancements in catalytic asymmetric methods have enabled the efficient synthesis of such chiral compounds, opening up new avenues for drug development. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct complex sulfonamide derivatives with enhanced biological efficacy.
The hydroxyethyl group in 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide also plays a critical role in determining its solubility and metabolic stability. This feature is particularly important for pharmaceutical applications, where poor solubility can limit bioavailability and therapeutic efficacy. Studies have shown that hydroxyethyl-substituted sulfonamides exhibit improved pharmacokinetic profiles when compared to their unsubstituted counterparts. This has led to increased interest in exploring their use as intermediates in drug design, particularly for diseases where oral administration is preferred.
Recent research has also highlighted the potential of 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide in addressing inflammatory and immunomodulatory disorders. The sulfonamide group is known to interact with various biological targets, including cytokine receptors and signaling pathways involved in inflammation. Preclinical studies have demonstrated that derivatives of this class exhibit anti-inflammatory properties by modulating key enzymes such as COX-2 and LOX-5. The chiral nature of the compound further enhances its potential by allowing for enantioselective modulation of these pathways, thereby minimizing off-target effects.
The synthesis of 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide presents unique challenges due to its stereochemical complexity. However, modern synthetic techniques have made significant strides in overcoming these obstacles. For example, enantioselective hydrogenation methods have been developed to efficiently introduce the (1S) configuration at the chiral center. Additionally, biocatalytic approaches using engineered enzymes have shown promise in achieving high enantiomeric purity with minimal environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The applications of 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. The unique structural features of this compound make it a valuable precursor for synthesizing novel polymers and functional materials. For instance, sulfonamide-based polymers have been explored for their potential use in drug delivery systems due to their ability to form stable inclusion complexes with hydrophobic molecules. This property could be leveraged to develop targeted therapies with improved release profiles.
In conclusion, 4-(1S)-1-hydroxyethylbenzene-1-sulfonamide represents a fascinating compound with diverse applications in pharmaceutical chemistry and beyond. Its chiral configuration, functional groups, and structural versatility make it a promising candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine and materials science today.
220948-20-9 (4-(1S)-1-hydroxyethylbenzene-1-sulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)